6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

SIRT1 inhibition Enzyme assay IC50

Bioactivity-Guaranteed SIRT1 Inhibitor for SAR Studies. 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 116734-19-1) is a quinoline-4-carboxylic acid scaffold with documented micromolar potency (SIRT1 IC50 = 2.80 µM). It provides a chemically orthogonal chemotype for scaffold-hopping from indole-based inhibitors like EX-527. Its distinct physicochemical profile (LogP 4.56, MW 300 Da) makes it an essential reference compound for investigating scaffold-dependent cellular permeability and target engagement in cancer biology.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 116734-19-1
Cat. No. B049135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS116734-19-1
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O
InChIInChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
InChIKeyCLUIXMOTMBDQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 116734-19-1): A Quinoline-Based SIRT1 Inhibitor Scaffold for Targeted Cancer Research


6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 116734-19-1) is a synthetic quinoline-4-carboxylic acid derivative characterized by a 6-chloro substitution on the quinoline core and a 2-(4-hydroxyphenyl) group . Its primary documented biological activity is as a Sirtuin 1 (SIRT1) inhibitor, as described in patents covering quinoline compounds targeting SIRT1, human methionine aminopeptidase, and angiogenesis [1]. The compound has a molecular formula of C16H10ClNO3 and a molecular weight of 299.71 g/mol .

Why In-Class SIRT1 Inhibitors Are Not Interchangeable Substitutes for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid


The SIRT1 inhibitor class spans diverse chemical scaffolds including indoles (EX-527), β-naphthols (cambinol), and quinolines, each with distinct structure-activity relationships (SAR) governing potency, isoform selectivity, and downstream biological effects [1]. Substituting 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with a non-quinoline SIRT1 inhibitor introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation. The following quantitative evidence demonstrates precisely where this specific quinoline-4-carboxylic acid scaffold provides differentiable performance characteristics relative to key comparators.

Quantitative Differentiation Evidence: 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid vs. Key SIRT1 Inhibitor Comparators


SIRT1 Inhibitory Potency: Micromolar Activity Distinct from High-Potency EX-527

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid inhibits SIRT1 with an IC50 of 2.80 µM, as determined by fluorimetric enzyme assay using AMC-Arg-His-Lys-Lys(Ac) substrate [1]. In contrast, the clinical-stage SIRT1 inhibitor EX-527 (Selisistat) exhibits nanomolar potency with reported IC50 values ranging from 38 nM to 98 nM in cell-free assays . This approximately 29-fold to 74-fold difference in potency positions the target compound as a moderate-affinity tool suitable for distinct experimental contexts where nanomolar SIRT1 inhibition is either unnecessary or undesirable.

SIRT1 inhibition Enzyme assay IC50 Potency

SIRT1 vs. SIRT2 Isoform Selectivity Profile: Distinct from Cambinol

While direct SIRT2 inhibition data for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid are not available in the public domain, its documented primary target is SIRT1 as per patent specifications [1]. This contrasts with cambinol, a β-naphthol-derived inhibitor that inhibits both SIRT1 and SIRT2 with nearly equal potency (IC50 values of 56 µM and 59 µM, respectively) . The quinoline-4-carboxylic acid scaffold of the target compound represents a structurally distinct chemotype that may offer differential selectivity properties compared to the β-naphthol-based cambinol series, based on class-level inference from the broader quinoline SIRT1 inhibitor patent landscape [1].

SIRT1 selectivity SIRT2 Isoform profiling Quinoline scaffold

Quinoline-4-Carboxylic Acid Scaffold: Differentiated Chemical Space from Indole and β-Naphthol Inhibitors

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid features a quinoline-4-carboxylic acid core with a 6-chloro substituent and a 4-hydroxyphenyl group at the 2-position [1]. This scaffold is structurally distinct from EX-527 (an indole derivative with a carboxamide moiety) [2] and cambinol (a β-naphthol derivative) [3]. The quinoline core is explicitly claimed in patents as a privileged scaffold for SIRT1 modulation, with the carboxylic acid functionality at the 4-position contributing to target engagement [1]. The physicochemical properties—LogP of 4.56, molecular weight of 300 Da, and 2 rotatable bonds —position this compound as a moderately lipophilic small molecule suitable for cellular permeability assessments.

Chemical scaffold Quinoline SAR Medicinal chemistry

Patent-Documented Multi-Target Potential: Angiogenesis and MetAP Inhibition Beyond SIRT1

The Johns Hopkins University patent US 8,729,097 B2 explicitly claims quinoline compounds including 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as inhibitors of SIRT1, human methionine aminopeptidase (MetAP), and angiogenesis [1]. This triple-mechanism potential distinguishes this specific quinoline-4-carboxylic acid scaffold from single-target SIRT1 inhibitors like EX-527, which is characterized primarily as a selective SIRT1 inhibitor with >200-fold selectivity over SIRT2 and SIRT3 , and cambinol, which inhibits SIRT1/SIRT2 and N-SMase . The patent specification provides a framework for understanding this compound's potential polypharmacology, which may be relevant for cancer research applications where SIRT1 inhibition intersects with angiogenesis and MetAP pathways.

Angiogenesis Methionine aminopeptidase Multi-target Cancer

Optimal Research and Industrial Application Scenarios for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid


SIRT1 Structure-Activity Relationship (SAR) Studies Requiring Micromolar-Range Quinoline Scaffolds

Investigators exploring quinoline-based SIRT1 inhibitors for SAR campaigns can employ 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a reference compound with established micromolar potency (SIRT1 IC50 = 2.80 µM) [1]. This compound provides a baseline for assessing potency improvements from structural modifications to the quinoline-4-carboxylic acid core, distinct from indole-based (EX-527) or β-naphthol-based (cambinol) comparator series [2].

SIRT1-Mediated Cancer Pathway Investigation Requiring Moderate Potency Tool Compounds

For cancer biology studies examining SIRT1 deacetylase activity on substrates such as p53 or FOXO transcription factors, 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid offers a moderate-potency SIRT1 inhibition tool (IC50 = 2.80 µM) [1]. The patent-documented potential for concurrent MetAP inhibition and anti-angiogenic activity [2] may provide additional investigative value in tumor biology models, though quantitative validation of these ancillary activities remains unpublished in peer-reviewed literature.

Scaffold-Hopping Validation Studies in Sirtuin Modulator Drug Discovery

Medicinal chemistry teams conducting scaffold-hopping exercises from indole-based SIRT1 inhibitors (e.g., EX-527) can utilize 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid as a chemically orthogonal quinoline-4-carboxylic acid chemotype [1]. The compound's LogP of 4.56 and molecular weight of 300 Da [2] provide a distinct physicochemical profile for assessing scaffold-dependent differences in cellular permeability, solubility, and target engagement relative to comparator series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.